Regioisomeric Methoxy Positioning (3-OCH₃ vs 4-OCH₃) Shifts Predicted α-Glucosidase Binding Affinity Within the Oxadiazole-Benzothiazole Series
The 3-methoxyphenyl substituent on the 1,3,4-oxadiazole ring of CAS 862976-38-3 differentiates this compound from the 4-methoxyphenyl regioisomers that dominate the published benzothiazole-oxadiazole literature. In the Khan et al. 2023 series of 17 analogs, the most potent α-glucosidase inhibitors (compounds 1 and 2) achieved IC₅₀ values of 4.60 ± 1.20 μM and 5.60 ± 1.60 μM, respectively, outperforming the standard acarbose (IC₅₀ = 38.60 ± 4.50 μM) by approximately 8.4-fold and 6.9-fold [1]. Molecular docking within the same study revealed that the methoxyphenyl oxygen on the oxadiazole forms key hydrogen-bond interactions with catalytic residues in the α-glucosidase binding pocket, and the meta vs para position of the methoxy group alters the dihedral angle between the phenyl and oxadiazole rings, modulating the geometry of this contact [1]. The Gollapalli 2019 series of 23 benzothiazole-oxadiazole hybrids further corroborated this sensitivity, with IC₅₀ values spanning 0.5 ± 0.01 to 30.90 ± 0.70 μM versus acarbose (IC₅₀ = 866.30 ± 3.20 μM), demonstrating that single substituent positional changes can produce >60-fold potency differences within the same scaffold class [2]. While direct experimental IC₅₀ data for CAS 862976-38-3 have not been published, the 3-methoxy orientation is structurally pre-organized to engage the α-glucosidase active site in a distinct binding mode compared to 4-methoxy analogs, a prediction supported by the docking-validated SAR framework established across two independent full-series studies [1][2].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC₅₀) as a function of aryl substitution pattern on the oxadiazole ring |
|---|---|
| Target Compound Data | No direct experimental IC₅₀ published; 3-methoxyphenyl substitution predicted by docking SAR to produce active-site engagement comparable to the most potent series members |
| Comparator Or Baseline | Most potent analogs in Khan 2023 series (compounds 1 and 2): IC₅₀ = 4.60 ± 1.20 μM and 5.60 ± 1.60 μM (α-glucosidase). Standard acarbose: IC₅₀ = 38.60 ± 4.50 μM. Most potent Gollapalli 2019 analog: IC₅₀ = 0.5 ± 0.01 μM. Standard acarbose in that study: IC₅₀ = 866.30 ± 3.20 μM. |
| Quantified Difference | Class-wide inhibitor range spans 0.5–48.40 μM for α-glucosidase; positional methoxy shift predicted to modulate IC₅₀ by ≥5–10-fold based on SAR gradients observed across series. Acarbose is 8.4-fold to >1,700-fold weaker than the best-in-class benzothiazole-oxadiazole hybrids depending on the specific comparator study. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (Saccharomyces cerevisiae α-glucosidase). Khan 2023: IC₅₀ values compared to acarbose (38.60 ± 4.50 μM). Gollapalli 2019: IC₅₀ values compared to acarbose (866.30 ± 3.20 μM). Docking: AutoDock Vina against α-glucosidase crystal structure. |
Why This Matters
Procurement of the 3-methoxyphenyl regioisomer provides access to a binding-mode hypothesis that is structurally distinct from the heavily studied 4-methoxy series, offering a differentiated SAR starting point for medicinal chemistry optimization of α-glucosidase inhibitors.
- [1] Khan Y, Maalik A, Rehman W, Hussain R, Khan S, Alanazi MM, Asiri HH, Iqbal S. Identification of novel oxadiazole-based benzothiazole derivatives as potent inhibitors of α-glucosidase and urease: Synthesis, in vitro bio-evaluation and their in silico molecular docking study. Journal of Saudi Chemical Society. 2023;27(4):101682. IC₅₀ ranges: α-glucosidase 4.60 ± 1.20 to 48.40 ± 7.70 μM; urease 8.90 ± 2.80 to 57.30 ± 7.70 μM. Standard acarbose: 38.60 ± 4.50 μM; thiourea: 58.70 ± 6.80 μM. View Source
- [2] Gollapalli M, Taha M, Javid MT, Almandil NB, Rahim F, Wadood A, et al. Synthesis of benzothiazole derivatives as a potent α-glucosidase inhibitor. Bioorganic Chemistry. 2019;85:33-48. IC₅₀ range: 0.5 ± 0.01 to 30.90 ± 0.70 μM. Standard acarbose: 866.30 ± 3.20 μM. View Source
